Vactosertib Hydrochloride

Description

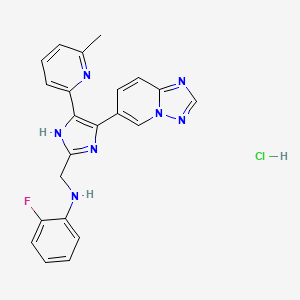

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRJLVATGDHMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vactosertib: A Technical Guide to a Potent TGF-β Receptor 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[3] Its dysregulation is implicated in the pathology of various diseases, most notably in cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5] This technical guide provides a comprehensive overview of Vactosertib, including its mechanism of action, chemical properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for relevant assays and visualizations of the associated biological pathways and workflows are also presented to support further research and development efforts.

Introduction to Vactosertib

Vactosertib is a selective, ATP-competitive inhibitor of ALK5. By binding to the kinase domain of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[6] This targeted inhibition has shown promise in a variety of therapeutic areas, particularly in oncology, where Vactosertib is being investigated as a monotherapy and in combination with other anti-cancer agents.[4]

Chemical Properties

Vactosertib is a complex heterocyclic molecule with the following properties:

| Property | Value |

| IUPAC Name | N-((4-([3][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline |

| Molecular Formula | C22H18FN7 |

| Molecular Weight | 399.42 g/mol |

| SMILES String | CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4[8] |

| Synonyms | TEW-7197, EW-7197 |

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[7] Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.[3][7]

Vactosertib exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK5. This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

Figure 1. Vactosertib's inhibition of the canonical TGF-β signaling pathway.

Quantitative Data

In Vitro Potency

Vactosertib has demonstrated high potency against its primary target, ALK5, as well as activity against other related kinases.

| Target | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGF-βR1) | 12.9 | ATP-competitive kinase assay | |

| ALK4 (ACVR1B) | 17.3 | ATP-competitive kinase assay | |

| ALK2 (ACVR1) | 17.3 | ATP-competitive kinase assay | |

| pSMAD3 (in 4T1 cells) | 10-30 | Cellular assay |

Pharmacokinetic Profile (Phase 1, NCT02160106)

A first-in-human, dose-escalation study in patients with advanced solid tumors provided the following pharmacokinetic parameters for orally administered Vactosertib.

| Parameter | Median Value (Range) |

| Tmax (Time to maximum concentration) | 1.2 hours (0.8 - 1.8) |

| t1/2 (Terminal half-life) | 3.2 hours (2.2 - 4.2) |

| CL/F (Apparent clearance) | 29 L/h (21 - 44) |

| Vd/F (Apparent volume of distribution) | 133 L (77 - 222) |

| Accumulation Ratio (after 5 days) | 0.87 (0.69 - 1.07) |

Data from a study in 29 patients receiving doses from 30 mg to 340 mg once daily.[9][10]

Clinical Efficacy Highlights

Vactosertib has been evaluated in several clinical trials, often in combination with other therapies, demonstrating promising anti-tumor activity.

| Trial ID | Indication | Combination Agent | Key Outcomes | Reference |

| NCT03143985 | Relapsed/Refractory Multiple Myeloma | Pomalidomide | 6-month Progression-Free Survival (PFS-6) of 82% | [11] |

| Phase Ib/II | Desmoid Tumors | Imatinib | Objective Response Rate (ORR) of 25.9%; 1-year Progression-Free Rate (PFR) of 81.0% | |

| Phase Ib/IIa | Advanced NSCLC (PD-L1 positive) | Durvalumab | Median Overall Survival (mOS) of 41.9 months for PD-L1 ≥25% | [6] |

Experimental Protocols

ALK5 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of Vactosertib against ALK5 using a radiometric or luminescence-based assay.

Figure 2. General workflow for an ALK5 kinase inhibition assay.

Materials:

-

Recombinant active ALK5 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., casein or a specific peptide)

-

ATP (with [γ-33P]ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)

-

Vactosertib (serially diluted in DMSO)

-

96-well or 384-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of Vactosertib in DMSO.

-

In a multi-well plate, add the kinase buffer, ALK5 enzyme, and the Vactosertib dilutions.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding EDTA or a stop solution).

-

Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14]

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of Vactosertib on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vactosertib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Vactosertib (and/or in combination with other drugs) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control and plot against Vactosertib concentration to determine the GI50 (concentration for 50% growth inhibition).[3]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Vactosertib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line of interest (e.g., osteosarcoma or breast cancer cells)

-

Vactosertib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Vactosertib (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or 5 days on/2 days off).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analyze the data to determine the effect of Vactosertib on tumor growth inhibition.[4][15]

Western Blot for p-SMAD2/3

This protocol describes the detection of phosphorylated SMAD2 and SMAD3 in cell lysates to confirm the inhibitory effect of Vactosertib on TGF-β signaling.

Materials:

-

Cell line responsive to TGF-β

-

TGF-β1 ligand

-

Vactosertib

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against p-SMAD2/3 and total SMAD2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of Vactosertib for a short period (e.g., 30-60 minutes).

-

Stimulate the cells with TGF-β1 ligand for a defined time (e.g., 30-60 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against p-SMAD2/3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

Conclusion

Vactosertib is a well-characterized and potent inhibitor of the TGF-β type I receptor, ALK5. Its ability to modulate the tumor microenvironment and inhibit tumor growth, both as a monotherapy and in combination with other agents, has been demonstrated in numerous preclinical and clinical studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Vactosertib in oncology and other diseases driven by aberrant TGF-β signaling. The favorable pharmacokinetic profile and manageable safety data from clinical trials support its continued development and investigation.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 4. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 7. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. google.com [google.com]

- 14. vactosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Evaluation of the prognostic value of pSMAD immunohistochemistry in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vactosertib (EW-7197): An ALK5 Inhibitor

This technical guide provides a comprehensive overview of Vactosertib (EW-7197), a potent and selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5). The document details its inhibitory activity, the underlying mechanism of action through the TGF-β signaling pathway, and standardized experimental protocols for its evaluation.

Vactosertib is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the serine/threonine kinase ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor (TGFBR1).[1][2][3] By inhibiting ALK5, Vactosertib effectively blocks TGF-β signaling, a pathway critically involved in tumor cell proliferation, migration, and the suppression of host immune responses.[3][4] This targeted action has positioned Vactosertib as a promising agent in cancer immunotherapy and for treating fibrotic diseases.[5]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Vactosertib has been evaluated against several kinases, demonstrating high selectivity for ALK5 and related receptors. The following table summarizes the reported IC50 values from various in vitro and cell-based assays.

| Target | Assay Type | IC50 Value (nM) | Reference |

| ALK5 (TGFBR1) | Cell-free kinase assay | 11 | [6][7] |

| Cell-free kinase assay | 12.9 | [1][2][5] | |

| Cell-free kinase assay | 13 | [6] | |

| Radioisotopic protein kinase assay | 7 | [6] | |

| Radioisotopic protein kinase assay | 9.67 | [6] | |

| ALK4 (ACVR1B) | Cell-free kinase assay | 13 | [6] |

| Cell-free kinase assay | 17.3 | [1][2] | |

| ALK2 (ACVR1) | Cell-free kinase assay | 17.3 | [1][2] |

| Cellular ALK5 Activity | TGF-β1-induced luciferase reporter (4T1 cells) | 12.1 | [6] |

| TGF-β1-induced luciferase reporter (HaCaT cells) | 16.5 | [6] | |

| pSmad3 inhibition (4T1 cells) | 10 - 30 | [1][2] | |

| Cell Growth Inhibition | Osteosarcoma cell lines | 790 - 2100 | [8] |

Signaling Pathway and Mechanism of Action

Vactosertib exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. In this pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2) induces the recruitment and phosphorylation of the ALK5/TGFBR1 receptor. Activated ALK5 then phosphorylates the downstream signaling molecules Smad2 and Smad3. This phosphorylation event causes Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in processes such as cell cycle control, apoptosis, epithelial-to-mesenchymal transition (EMT), and immune suppression.[9] Vactosertib, by inhibiting ALK5, prevents the phosphorylation of Smad2/3 and blocks all subsequent downstream signaling.[1][2][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Vactosertib's inhibitory properties. Below are protocols for key in vitro and cell-based assays.

In Vitro ALK5 Kinase Assay (Radioisotopic)

This assay directly measures the enzymatic activity of ALK5 and its inhibition by Vactosertib.

-

Objective: To determine the IC50 of Vactosertib against recombinant human ALK5 kinase.

-

Materials:

-

Recombinant human ALK5 (expressed in Sf9 insect cells).[6]

-

Substrate: Casein or a specific peptide substrate (e.g., TGFBR1 peptide).[6][10]

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

-

[γ-33P]-ATP.

-

Vactosertib (serial dilutions).

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the ALK5 enzyme, substrate, and kinase assay buffer.

-

Add serial dilutions of Vactosertib or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[12]

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-33P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Vactosertib concentration relative to the control and determine the IC50 value by non-linear regression analysis.

-

Cellular Phospho-Smad2/3 Inhibition Assay (Western Blot)

This assay confirms the mechanism of action of Vactosertib within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2/3.

-

Objective: To determine the cellular potency of Vactosertib by measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation.

-

Cell Line: 4T1 murine breast cancer cells or other TGF-β responsive cell lines.[1][2]

-

Materials:

-

4T1 cells.

-

Cell culture medium.

-

Recombinant human TGF-β1.

-

Vactosertib (serial dilutions).

-

Lysis buffer.

-

Primary antibodies: anti-phospho-Smad2, anti-Smad2, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Seed 4T1 cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with serial dilutions of Vactosertib for a specified time (e.g., 30 minutes).[1][2]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour to induce Smad2 phosphorylation.[8]

-

Wash the cells with cold PBS and lyse them.

-

Determine protein concentration in the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2, total Smad2, and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities and normalize the phospho-Smad2 signal to total Smad2. Determine the IC50 from the dose-response curve.

-

Cell Viability Assay (SRB or XTT)

This assay evaluates the effect of Vactosertib on the proliferation and viability of cancer cell lines.

-

Objective: To assess the cytostatic or cytotoxic effects of Vactosertib on cancer cells.

-

Materials:

-

Procedure (SRB Assay Example):

-

Seed cells in 96-well plates and allow them to attach.[6]

-

Treat cells with various concentrations of Vactosertib for a defined period (e.g., 72 hours).[6]

-

Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.[6]

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% SRB solution for 30 minutes.[6]

-

Wash away the unbound dye with 1% acetic acid and air dry.[6]

-

Solubilize the bound dye with 10 mM Tris buffer.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of Vactosertib using a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. vactosertib - My Cancer Genome [mycancergenome.org]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Vactosertib's Impact on Epithelial-to-Mesenchymal Transition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Transforming growth factor-beta (TGF-β) has been identified as a potent inducer of EMT.[3][4] Vactosertib (also known as TEW-7197), a selective and orally bioavailable small molecule inhibitor, targets the TGF-β type I receptor (ALK5), offering a promising therapeutic strategy to counteract EMT.[5][6][7] This document provides a detailed technical guide on the mechanism of vactosertib and its effects on EMT, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of TGF-β Signaling

Vactosertib exerts its effects by inhibiting the activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[5][7] In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor.[3] This activated complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3][8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][8] Many of these target genes are key transcription factors that drive the EMT process, such as Snail, Slug, ZEB1/2, and Twist.[2][4] These factors, in turn, repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.[4]

Vactosertib, by inhibiting ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the transcriptional changes associated with EMT.[9] Beyond the canonical SMAD pathway, TGF-β can also activate non-SMAD pathways, including the PI3K/AKT, MAPK, and Rho GTPase pathways, which also contribute to EMT.[10][11] Vactosertib's inhibition of the TGF-β receptor can also attenuate these non-canonical signaling routes.

Quantitative Data on Vactosertib's Efficacy

The potency of vactosertib has been evaluated across various cancer cell lines, demonstrating its effectiveness in inhibiting TGF-β signaling and cell growth.

Table 1: IC50 Values of Vactosertib in Cancer Cell Lines

| Cell Line Type | Specific Cell Line | IC50 Value | Reference |

| Breast Cancer | 4T1 (luciferase) | 12.1 nM | [9] |

| Human Keratinocytes | HaCaT (luciferase) | 16.5 nM | [9] |

| Osteosarcoma | K7M2, SAOS2, etc. | 0.79 - 2.1 µM | [12] |

Table 2: Effect of Vactosertib on EMT Marker Expression in Breast Cancer Cells

| Cell Line | Treatment | EMT Marker | Change in Expression | Reference |

| 4T1-Luc | Radiation | Vimentin, Fibronectin, Snail, N-cadherin | Upregulated (mRNA) | [5] |

| 4T1-Luc | Radiation + Vactosertib | Vimentin, Fibronectin, Snail, N-cadherin | Reduced Upregulation (mRNA) | [5] |

| MDA-MB-231 | Radiation | EMT Markers | Increased (protein) | [5] |

| MDA-MB-231 | Radiation + Vactosertib | EMT Markers | Decreased (protein) | [5] |

Studies have shown that vactosertib effectively suppresses the expression of mesenchymal markers while restoring epithelial characteristics. For instance, in breast cancer models, vactosertib treatment weakened TGF-β/Smad signaling, which in turn reduced cancer cell migration and invasion[5]. When combined with radiation, a known inducer of EMT, vactosertib significantly attenuated the increase in EMT markers such as Vimentin, Fibronectin, Snail, and N-cadherin[5].

Experimental Protocols

To assess the effect of vactosertib on EMT, several key in vitro experiments are typically performed.

This protocol is for determining changes in the protein levels of epithelial and mesenchymal markers.

-

Cell Lysis:

-

Culture cells to 80-90% confluency and treat with vactosertib and/or TGF-β for the desired time.

-

Wash cells twice with ice-cold PBS.[13]

-

Add RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14][15]

-

Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and signaling proteins (e.g., p-SMAD2, SMAD2) overnight at 4°C.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

-

This protocol measures changes in the mRNA expression of key EMT-inducing transcription factors.

-

RNA Extraction:

-

Treat cells as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the genes of interest (e.g., SNAIL1, SLUG, ZEB1, TWIST1, and a housekeeping gene like GAPDH or TBP), and the cDNA template.[16]

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[17]

-

This assay assesses the functional effect of vactosertib on the migratory and invasive capacity of cancer cells.

-

Cell Preparation:

-

Assay Setup:

-

Place 24-well plate inserts (8 µm pore size) into the wells of a 24-well plate.[18] For invasion assays, the inserts should be pre-coated with a basement membrane extract (e.g., Matrigel).[19]

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[18]

-

Add the cell suspension to the upper chamber of the inserts.[18]

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 12-48 hours).[18]

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[18]

-

Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several microscopic fields.

-

Conclusion

Vactosertib demonstrates significant potential as a therapeutic agent for targeting EMT in cancer. By selectively inhibiting the TGF-β type I receptor, ALK5, it effectively blocks the canonical SMAD-dependent signaling pathway and likely influences non-canonical pathways, leading to a reversal of the mesenchymal phenotype. The quantitative data from various studies consistently show a reduction in mesenchymal markers and an inhibition of the migratory and invasive properties of cancer cells. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of vactosertib and other potential EMT inhibitors. These findings underscore the therapeutic promise of targeting the TGF-β pathway with vactosertib to overcome drug resistance and prevent metastasis in various cancers.[20] Clinical trials are ongoing to evaluate the safety and efficacy of vactosertib in combination with other cancer therapies.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-beta-Induced Epithelial-to-Mesenchymal Transition Promotes Breast Cancer Progression: R&D Systems [rndsystems.com]

- 4. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]

- 5. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. radioloncol.com [radioloncol.com]

- 7. Facebook [cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Signaling pathway cooperation in TGF-β-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol [protocols.io]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Epithelial-to-mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Detection of EMT Markers in Circulating Tumor Cells from Metastatic Non-Small Cell Lung Cancer Patients: Potential Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Co-treatment with vactosertib, a novel, orally bioavailable activin receptor-like kinase 5 inhibitor, suppresses radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Vactosertib: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5)[1][2][3]. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer progression. In the tumor microenvironment, TGF-β signaling promotes tumor growth, metastasis, angiogenesis, and immunosuppression[2][4]. By inhibiting ALK5, Vactosertib blocks the downstream signaling cascade, thereby mitigating the pro-tumorigenic effects of TGF-β. This technical guide provides a comprehensive overview of the preclinical studies of Vactosertib across various cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib exerts its anti-cancer effects by binding to the ATP-binding site of TGF-βR1 (ALK5), which prevents the phosphorylation and activation of downstream mediators Smad2 and Smad3[1][5]. This inhibition effectively abrogates the canonical TGF-β signaling pathway, leading to a reduction in the expression of TGF-β target genes involved in cell proliferation, epithelial-to-mesenchymal transition (EMT), and immune suppression[1][5][6].

Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.

In Vitro Studies: Anti-proliferative and Anti-metastatic Effects

Preclinical in vitro studies have demonstrated the dose-dependent inhibitory effects of Vactosertib on the proliferation, migration, and invasion of various cancer cell lines.

Quantitative Data from In Vitro Assays

| Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |

| Osteosarcoma | K7M2, mOS493, mOS482, M132, SAOS2 | Cell Proliferation (IncuCyte) | IC50 | 0.8–2.1 μM | [1] |

| Multiple Myeloma | RPMI8226, U266, 5T33MM | Apoptosis Assay | Apoptosis Induction | Vactosertib induced apoptosis. | [7] |

| Multiple Myeloma | Primary Patient Samples | Anti-myeloma Effect | Effective Concentration | 700-750 nM | [7] |

| Breast Cancer | 4T1-Luc, MDA-MB-231 | Wound Healing Assay | Cell Migration | Vactosertib abolished radiation-induced increases in wound closure. | [6] |

| Colorectal Cancer | CT-26 | Spheroid Assay | Spheroid Shrinkage | Vactosertib decreased cell proliferation and induced spheroid shrinkage. | [8] |

| Pancreatic Cancer | - | Cell Viability Assay | Synergism with Gemcitabine | Vactosertib synergistically inhibited cell viability with gemcitabine. | [9] |

Key Experimental Protocols

Cell Proliferation Assay (IncuCyte)

-

Cell Lines: Mouse osteosarcoma (K7M2, mOS493, mOS482) and human osteosarcoma (M132, SAOS2) cells.

-

Treatment: Cells were treated with Vactosertib at concentrations ranging from 10 nM to 10 μM.

-

Methodology: Cell growth was monitored over a 4-day period using the IncuCyte Imaging System, which captures real-time phase-contrast images and quantifies cell confluence.

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a nonlinear regression curve fit.[1]

Western Blotting for TGF-β Signaling Inhibition

-

Cell Lines: Osteosarcoma cell lines (K7, K7M2, mOS493, mOS482, SAOS2, M132).

-

Treatment: Cells were pre-treated with Vactosertib (10–1000 nM) for 15 minutes, followed by stimulation with TGF-β1 (5 ng/ml).

-

Methodology: Cell lysates were collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for assessing TGF-β signaling inhibition by Western Blot.

In Vivo Studies: Tumor Regression and Immune Modulation

Vactosertib has demonstrated significant anti-tumor efficacy in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.

Quantitative Data from In Vivo Models

| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Citation(s) |

| Osteosarcoma | NSG mice with SAOS2 xenografts | 50 mg/kg, p.o., 5 days/week | Significantly inhibited tumor growth and improved survival. | [1] |

| Osteosarcoma | BALB/c mice with K7M2-Luc cells (pulmonary metastasis model) | 25 mg/kg, p.o., 5 days on/2 days off | Inhibited pulmonary metastasis development. | [1] |

| Multiple Myeloma | 5T33MM syngeneic mouse model | - | Inhibited MM progression, prolonged survival, and increased trabecular bone thickness. | [7] |

| Breast Cancer | 4T1-Luc allografted BALB/c mice | Combination with radiotherapy | Suppressed breast-to-lung metastasis. | [6] |

| Pancreatic Cancer | Orthotopic models | Combination with gemcitabine | Significantly suppressed tumor growth. | [9] |

| Colorectal Cancer | BALB/C mice with CT-26 cells | Combination with 5-FU | Decreased tumor volume and weight, increased tumor necrosis. | [8] |

Key Experimental Protocols

Human Osteosarcoma Xenograft Model

-

Animal Strain: NOD scid gamma (NSG) mice.

-

Tumor Inoculation: 1x10^6 human SAOS2 cells were injected subcutaneously (s.c.).

-

Treatment: When tumors became palpable, mice were treated with Vactosertib (50 mg/kg) via oral gavage, 5 days per week.

-

Monitoring: Tumor size was measured regularly with calipers. Survival was also monitored.

-

Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting for p-Smad2 and qRT-PCR for c-Myc expression.[1]

Syngeneic Mouse Model of Multiple Myeloma

-

Animal Strain: Immunocompetent mice.

-

Tumor Inoculation: Mice were injected with 5T33MM cells expressing luciferase.

-

Treatment: Mice were treated with Vactosertib, pomalidomide, or a combination for 3 weeks.

-

Monitoring: Tumor growth was monitored by bioluminescence imaging (BLI). Peripheral blood M-spike was measured by ELISA.

-

Endpoint Analysis: Bone marrow and spleen were analyzed for immune cell populations (e.g., MDSCs, regulatory T cells) by flow cytometry. Distal femur trabecular bone structure was assessed by 3D micro-CT.[7][10]

General workflow for in vivo preclinical studies of Vactosertib.

Modulation of the Tumor Microenvironment

A significant aspect of Vactosertib's anti-cancer activity is its ability to remodel the immunosuppressive tumor microenvironment (TME). Preclinical studies have shown that Vactosertib can enhance anti-tumor immunity.

Key Findings:

-

Increased Anti-Tumor Immune Cells: Vactosertib treatment led to an increase in IFNγ-expressing CD8+ T cells and Natural Killer (NK) cells within the osteosarcoma TME.[1][11]

-

Decreased Immunosuppressive Cells: The drug suppressed the accumulation of M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[1][11]. In multiple myeloma models, Vactosertib reduced the expansion of CD11b+Gr-1+ MDSCs in the bone marrow and diminished the population of Foxp3+ regulatory T cells in the spleen[7].

Conclusion

The preclinical data for Vactosertib robustly supports its mechanism of action as a potent and selective inhibitor of the TGF-β signaling pathway. Across a range of cancer models, Vactosertib has demonstrated significant anti-proliferative, anti-metastatic, and immune-modulatory effects, both as a monotherapy and in combination with standard-of-care therapies. These compelling preclinical findings have paved the way for its evaluation in multiple clinical trials[2][4]. This technical guide summarizes the foundational preclinical evidence that underscores the therapeutic potential of Vactosertib in oncology.

References

- 1. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vactosertib - My Cancer Genome [mycancergenome.org]

- 3. Facebook [cancer.gov]

- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Vactosertib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a paradoxical role in cancer; it can act as a tumor suppressor in the early stages but promotes tumor progression, metastasis, and immune evasion in advanced cancers.[3][4][5] Vactosertib, by selectively targeting ALK5, aims to abrogate the pro-tumorigenic effects of TGF-β within the tumor microenvironment (TME).[6] This technical guide provides an in-depth overview of vactosertib's mechanism of action and its multifaceted impact on the TME, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of TGF-β Signaling

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[7][8] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.[3][8]

Vactosertib competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the canonical TGF-β signaling pathway.[1][9] This inhibition counteracts the diverse effects of TGF-β in the TME.

Canonical TGF-β Signaling Pathway and Vactosertib's Point of Inhibition.

Impact on the Immune Microenvironment

Vactosertib remodels the immunosuppressive TME by modulating the function and phenotype of various immune cell populations.

T-Cell Reinvigoration

TGF-β is a potent suppressor of T-cell function. Vactosertib has been shown to enhance T-cell-mediated anti-tumor immunity.

-

Reduction of T-Cell Exhaustion Markers: In a phase 1b trial in relapsed/refractory multiple myeloma, vactosertib treatment was associated with a reduction in the expression of the immune checkpoint receptor PD-1 on CD8+ T-cells.[6][10] Ex vivo studies have further demonstrated that vactosertib can decrease the expression of PD-1 and TIM-3 on CD8+ T-cells.[11][12]

-

Enhanced T-Cell Cytotoxicity: By alleviating TGF-β-mediated immunosuppression, vactosertib can enhance the cytotoxic activity of T-cells against tumor cells.[10][13]

-

Increased T-cell Infiltration: In preclinical osteosarcoma models, vactosertib treatment led to a significant increase in the infiltration of CD3+ and IFNγ+CD8+ T cells into the tumor.[14][15]

Modulation of Myeloid Cells

Vactosertib also targets myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are key contributors to an immunosuppressive TME.

-

Inhibition of MDSCs: Preclinical studies in osteosarcoma have shown that vactosertib can inhibit the accumulation of MDSCs within the TME.[9][14]

-

Repolarization of TAMs: Vactosertib has been observed to decrease the prevalence of M2-like TAMs, which are associated with tumor promotion and immune suppression, in the TME of osteosarcoma.[9][14]

Enhancement of NK Cell Activity

Natural killer (NK) cells are crucial for innate anti-tumor immunity, and their function is often suppressed by TGF-β. Vactosertib treatment has been shown to increase the number of NK cells within the tumor microenvironment in preclinical osteosarcoma models.[14][15]

Remodeling of the Extracellular Matrix

The extracellular matrix (ECM) is a critical component of the TME that can promote tumor progression and act as a barrier to immune cell infiltration and drug delivery. TGF-β is a key driver of fibrosis and ECM deposition.

-

Reduction of Collagen Deposition: In a rat model of Peyronie's disease, a fibrotic condition, vactosertib promoted the regression of fibrotic plaques by reducing collagen production.[16] In pancreatic cancer models, the combination of vactosertib and gemcitabine significantly attenuated the expression of major ECM components, including collagens and fibronectin.

-

Inhibition of Fibroblast-to-Myofibroblast Differentiation: Vactosertib has been shown to abrogate the TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a key cell type responsible for ECM production.[16][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of vactosertib on the tumor microenvironment from various studies.

Table 1: Impact of Vactosertib on Immune Cell Populations and Markers

| Cell Type/Marker | Cancer Type | Model | Vactosertib Treatment | Observed Effect | Reference |

| CD8+ T-cells | Multiple Myeloma | Human (Phase 1b) | Vactosertib + Pomalidomide | Reduced PD-1 expression | [6][10] |

| CD8+ T-cells | Multiple Myeloma | Human (ex vivo) | Vactosertib | Decreased PD-1 expression by up to 40% and TIM-3 by ~65% | [11][12] |

| CD138+ Myeloma Cells | Multiple Myeloma | Human (ex vivo) | Vactosertib | Reduced PD-L1 and PD-L2 expression | [6][11] |

| CD3+, IFNγ+CD8+, NK cells | Osteosarcoma | Mouse | Vactosertib | Increased infiltration into tumors | [14][15] |

| PD1+CD8+, PD1+CD4+ T cells | Osteosarcoma | Mouse | Vactosertib | Decreased prevalence in TME | [15] |

| M2-like TAMs, MDSCs | Osteosarcoma | Mouse | Vactosertib | Inhibited accumulation in TME | [9][14] |

Table 2: Clinical Efficacy of Vactosertib in Combination Therapies

| Cancer Type | Combination Agent | Phase | Key Efficacy Endpoint | Result | Reference |

| Relapsed/Refractory Multiple Myeloma | Pomalidomide | 1b | 6-month Progression-Free Survival (PFS-6) | 80% | [6][18] |

| Advanced NSCLC (PD-L1≥25%) | Durvalumab | 1b/2a | Objective Response Rate (ORR) | 45.8% | [19] |

| Advanced NSCLC (PD-L1<25%) | Durvalumab | 1b/2a | Objective Response Rate (ORR) | 22.2% | [19] |

| Desmoid Tumors | Imatinib | 1b/2 | Objective Response Rate (ORR) | 25.9% | [20][21] |

| Desmoid Tumors | Imatinib | 1b/2 | 2-year Progression-Free Survival | 77.8% | [20] |

| Osteosarcoma | Monotherapy | 1 | Objective Response Rate (ORR) | 36.4% | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of vactosertib on the TME.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Experimental Workflow for TIL Analysis by Flow Cytometry.

-

Tumor Dissociation:

-

Freshly resected tumor tissue is mechanically minced into small fragments (1-2 mm³).

-

The minced tissue is then subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and hyaluronidase, often supplemented with DNase I to prevent cell clumping. The digestion is typically performed at 37°C with agitation.

-

-

Single-Cell Suspension Preparation:

-

The digested tissue is passed through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.

-

Red blood cells are lysed using an ACK lysis buffer.

-

The resulting cell pellet is washed and resuspended in an appropriate buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining:

-

Cells are first stained with a viability dye to exclude dead cells from the analysis.

-

Subsequently, cells are incubated with a cocktail of fluorophore-conjugated antibodies against cell surface markers of interest (e.g., CD45 for pan-leukocytes, CD3 for T-cells, CD4 and CD8 for T-cell subsets, and immune checkpoint markers like PD-1 and TIM-3). Staining is typically performed on ice to prevent antibody internalization.

-

-

Data Acquisition and Analysis:

-

Stained cells are acquired on a multicolor flow cytometer.

-

Data analysis is performed using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify the expression levels of various markers.

-

Western Blot for Phosphorylated Smad2 (p-Smad2)

-

Cell Lysis and Protein Extraction:

-

Cells are treated with TGF-β with or without vactosertib for the desired time.

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Cell lysates are sonicated to shear DNA and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2). Subsequently, the membrane is stripped and re-probed with an antibody for total Smad2 as a loading control.

-

-

Detection:

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.

-

Immunohistochemistry (IHC) for PD-L1

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

-

Staining:

-

Endogenous peroxidase activity is blocked.

-

The sections are incubated with a primary antibody against PD-L1 (specific clones such as 22C3, 28-8, SP142, or SP263 are often used in clinical settings).[23]

-

A secondary antibody conjugated to a detection system (e.g., HRP) is applied.

-

-

Visualization and Scoring:

-

The signal is developed using a chromogen (e.g., DAB), resulting in a brown precipitate at the site of antigen expression.

-

The sections are counterstained with hematoxylin.

-

The staining is evaluated by a pathologist, often using scoring systems like the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) to quantify PD-L1 expression.[24]

-

In Vitro T-Cell Exhaustion Assay

-

T-Cell Isolation:

-

CD8+ T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

-

-

Induction of Exhaustion:

-

Vactosertib Treatment:

-

Exhausted or exhausting T-cells are treated with vactosertib at various concentrations.

-

-

Assessment of Exhaustion Reversal:

-

The expression of exhaustion markers (e.g., PD-1, TIM-3) is measured by flow cytometry.

-

T-cell functionality is assessed by measuring cytokine production (e.g., IFN-γ, TNF-α) by ELISA or intracellular cytokine staining, and proliferative capacity using assays like CFSE dilution.

-

Sirius Red Staining for Collagen Deposition

-

Tissue Preparation:

-

FFPE tissue sections are deparaffinized and rehydrated.

-

-

Staining:

-

Slides are stained with a Picro-Sirius Red solution for approximately one hour.

-

The slides are then washed with acidified water.

-

-

Visualization:

-

Collagen fibers appear red under bright-field microscopy. When viewed with polarized light, thicker, more organized collagen fibers appear yellow-orange, while thinner, less organized fibers appear green. This allows for a semi-quantitative assessment of collagen content and organization.[27]

-

Conclusion

Vactosertib demonstrates a profound and multifaceted impact on the tumor microenvironment. By inhibiting the TGF-β signaling pathway, it not only exerts direct anti-proliferative effects on some tumor cells but also critically remodels the TME from an immunosuppressive to an immune-permissive state. The ability of vactosertib to reinvigorate T-cell and NK cell function, modulate myeloid cell populations, and reduce ECM deposition provides a strong rationale for its continued investigation, particularly in combination with immunotherapies and conventional chemotherapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of targeting the TGF-β pathway with vactosertib in various cancer types.

References

- 1. MDSC suppression [bio-protocol.org]

- 2. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]

- 4. rna-seqblog.com [rna-seqblog.com]

- 5. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 7. stemcell.com [stemcell.com]

- 8. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 10. med.emory.edu [med.emory.edu]

- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lonzabio.jp [lonzabio.jp]

- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. Protocol for Single-Cell Analysis of Tumor-Infiltrating B Cells Isolated from Human Breast Cancer Tissue Before and After Neo-adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. crownbio.com [crownbio.com]

- 23. mayocliniclabs.com [mayocliniclabs.com]

- 24. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 25. Live-Cell Kinetic Assays Reveal that the TGF-β Inhibitor Vactosertib Suppresses T Cell Exhaustion | The Ohio Academy of Science [partner.projectboard.world]

- 26. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]

- 27. m.youtube.com [m.youtube.com]

Vactosertib (TEW-7197): A Technical Guide to a Potent TGF-β Receptor I Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib, also known by its synonyms TEW-7197 and EW-7197, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5][6][7][8] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various diseases, including cancer and fibrosis.[4][9] Vactosertib's ability to modulate this pathway has made it a subject of extensive preclinical and clinical investigation. This guide provides an in-depth overview of Vactosertib, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Synonyms and Chemical Properties

Vactosertib is identified by several synonyms in scientific literature and databases. A comprehensive list is provided below for clear identification.

| Identifier Type | Identifier | Source |

| Primary Name | Vactosertib | [2] |

| Synonyms | TEW-7197, EW-7197 | [2][5][6][10] |

| Systematic Name | N-((4-([1][10][11]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline | [2][7] |

| CAS Number | 1352608-82-2 | [2][5][12] |

| Molecular Formula | C22H18FN7 | [2][12][13] |

| Molecular Weight | 399.4 g/mol | [2][13] |

Mechanism of Action and Signaling Pathway

Vactosertib exerts its therapeutic effects by inhibiting the kinase activity of TGF-β receptor type I (TGFBR1/ALK5).[3][4] Upon binding of the TGF-β ligand, TGFBR1 forms a complex with the TGF-β type II receptor (TGFBR2), leading to the phosphorylation and activation of TGFBR1. Activated TGFBR1 then phosphorylates the downstream signaling molecules Smad2 and Smad3.[4][14] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and immune response.[4][7][11]

Vactosertib, being an ATP-competitive inhibitor, binds to the kinase domain of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the entire downstream signaling cascade.[6][15][16] In addition to ALK5, Vactosertib has been shown to inhibit other activin receptor-like kinases, such as ALK2 and ALK4, at nanomolar concentrations.[4][6][15][16] The inhibition of TGF-β signaling by Vactosertib can lead to a variety of anti-tumor effects, including the suppression of tumor growth, reduction of metastasis, and enhancement of anti-tumor immunity.[3][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for Vactosertib from various preclinical and clinical studies.

Table 1: In Vitro Potency

| Target | IC50 (nM) | Assay Type | Source |

| ALK5 (TGFBR1) | 12.9 | Kinase Assay | [6][7][15][16] |

| ALK5 (TGFBR1) | 11 | Kinase Assay | [8][11] |

| ALK2 | 17.3 | Kinase Assay | [4][6][15][16] |

| ALK4 | 17.3 | Kinase Assay | [4][6][15][16] |

| TGF-β1-induced luciferase activity (4T1 cells) | 12.1 | Reporter Assay | [8] |

| TGF-β1-induced luciferase activity (HaCaT cells) | 16.5 | Reporter Assay | [8] |

Table 2: Pharmacokinetic Parameters in Humans (Phase 1 Study)

| Parameter | Value | Conditions | Source |

| Tmax (median) | 1.2 hours | Single dose (30-340 mg) | [17] |

| t1/2 (median) | 3.2 hours | Single dose (30-340 mg) | [17] |

| Apparent Clearance (CL/F) (median) | 29 L/h | Single dose (30-340 mg) | [17] |

| Volume of Distribution (Vd/F) (median) | 133 L | Single dose (30-340 mg) | [17] |

| AUC | Proportional to dose | Single dose (30-340 mg) | [17] |

| Accumulation Ratio (median) | 0.87 | Repeated once-daily doses for 5 days | [17] |

| Oral Bioavailability (in rats) | 51% | - | [8] |

Table 3: Clinical Efficacy Data

| Indication | Study Phase | Combination Therapy | Efficacy Endpoint | Result | Source |

| Desmoid Tumors | Ib/II | Imatinib | Objective Response Rate (ORR) | 25.9% | [18][19] |

| Progression-Free Rate (PFR) at 16 weeks | 96.3% | [18][19] | |||

| Progression-Free Rate (PFR) at 1 year | 81.0% | [18][19] | |||

| Relapsed/Refractory Multiple Myeloma | Ib | Pomalidomide | Progression-Free Survival at 6 months (PFS-6) | 80% | [14][20] |

Key Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Vactosertib research.

Western Blot Analysis for Smad2 Phosphorylation

Objective: To determine the effect of Vactosertib on TGF-β1-induced Smad2 phosphorylation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., K7, K7M2, mOS493, mOS482, SAOS2, M132) and allow them to adhere overnight.[11]

-

Pre-treat cells with varying concentrations of Vactosertib (e.g., 10–1000 nM) for 15 minutes.[11]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/ml) for 1 hour.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Smad2, total Smad2, and a loading control (e.g., β-actin) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth and Metastasis Model

Objective: To evaluate the in vivo efficacy of Vactosertib on primary tumor growth and metastasis.

Protocol:

-

Animal Model: Utilize appropriate mouse models, such as 4T1 orthotopic-grafted mice for breast cancer metastasis or syngeneic models like 5T33MM for multiple myeloma.[12][21]

-

Tumor Cell Implantation: Inject tumor cells into the appropriate site (e.g., mammary fat pad for 4T1 cells).

-

Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Vactosertib).

-

Administer Vactosertib orally at a specified dose and schedule (e.g., 2.5 mg/kg daily).[8]

-

Monitoring:

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and relevant organs for further analysis (e.g., immunohistochemistry, flow cytometry).

Clinical Trial Protocol for a Phase Ib/II Study

Objective: To assess the safety, tolerability, and efficacy of Vactosertib in combination with another agent in patients with a specific cancer type.

Protocol (Example based on a Desmoid Tumor Study): [18]

-

Patient Selection: Enroll patients with histologically confirmed desmoid tumors who are not candidates for locoregional therapies or have progressed after at least one standard therapy.[18] Ensure patients meet specific inclusion/exclusion criteria, including performance status and organ function.[18]

-

Study Design: An open-label, multicenter, phase Ib/II trial.[18]

-

Phase Ib (Dose Escalation): Employ a 3+3 design to determine the recommended phase II dose (RP2D). Assess dose-limiting toxicities (DLTs) during the first cycle.[18]

-

Phase II (Efficacy Assessment): Enroll an expanded cohort at the RP2D to evaluate the primary efficacy endpoint.

-

-

Treatment Regimen:

-

Assessments:

-

Safety: Monitor adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).

-

Efficacy: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST). The primary endpoint could be progression-free rate at a specific time point (e.g., 16 weeks).[18][19]

-

Pharmacokinetics: Collect blood samples at specified time points to determine the plasma concentration of Vactosertib.[18]

-

Pharmacodynamics/Biomarkers: Collect tumor biopsies or blood samples to analyze TGF-β pathway-related markers.

-

Conclusion

Vactosertib (TEW-7197) is a promising therapeutic agent that potently and selectively inhibits the TGF-β signaling pathway. Its well-defined mechanism of action, favorable pharmacokinetic profile, and encouraging clinical activity in various cancer types underscore its potential as a valuable component of anti-cancer therapy. The information and protocols provided in this guide are intended to support further research and development of this compound, ultimately contributing to the advancement of novel cancer treatments.

References

- 1. vactosertib - My Cancer Genome [mycancergenome.org]

- 2. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vactosertib | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 6. ushelf.com [ushelf.com]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Vactosertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

Vactosertib's Interruption of Cancer Cell Stemness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The focus of this document is to delineate the critical role of vactosertib in the modulation of cancer cell stemness, a key driver of tumor progression, metastasis, and therapeutic resistance.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib exerts its anti-cancer effects by targeting the TGF-β signaling pathway, which is frequently dysregulated in various malignancies. In a healthy physiological context, TGF-β signaling is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. However, in the tumor microenvironment, this pathway is often hijacked by cancer cells to promote their survival, invasion, and the maintenance of a subpopulation of cancer stem cells (CSCs).

CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous cell types that comprise a tumor. They are widely implicated in tumor initiation, metastasis, and relapse following conventional therapies. The TGF-β pathway plays a pivotal role in sustaining this CSC phenotype. Vactosertib's inhibition of ALK5 effectively blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby disrupting the entire signaling cascade that contributes to the expression of genes associated with stemness, epithelial-to-mesenchymal transition (EMT), and immunosuppression.

Quantitative Analysis of Vactosertib's Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating the impact of vactosertib on cancer cell stemness across various cancer models.

Table 1: In Vitro Efficacy of Vactosertib on Cancer Stem Cell Properties

| Cancer Type | Cell Line | Assay | Vactosertib Concentration | Outcome | Reference |

| Glioblastoma | Patient-derived GSC lines | Sphere Formation Assay | 1-10 µM | Dose-dependent reduction in sphere formation and size | |

| Glioblastoma | U373, U87MG | Western Blot | 5 µM | Decreased expression of p-Smad2, Snail, and Slug | |

| Colorectal Cancer | Patient-derived CRC cells | Sphere Formation Assay | 10 µM | Significant reduction in the number of colonospheres | |

| Breast Cancer | MDA-MB-231 | Aldefluor Assay | 5 µM | Reduction in the ALDH-positive cell population | |

| Non-Small Cell Lung Cancer | PC9, H1975 | Sphere Formation Assay | 1 µM | Inhibition of sphere formation in osimertinib-resistant cells |

Table 2: In Vivo Efficacy of Vactosertib on Tumor Growth and Metastasis

| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Reference |

| Glioblastoma | Orthotopic xenograft (mouse) | Vactosertib + Radiation | 50 mg/kg/day | Significantly prolonged survival compared to radiation alone | |

| Colorectal Cancer | Xenograft (mouse) | Vactosertib | 25 mg/kg/day | Inhibition of tumor growth and reduction in CSC markers (CD133+, Lgr5+) | |

| Breast Cancer | Xenograft (mouse) | Vactosertib | 50 mg/kg/day | Reduced tumor growth and lung metastasis | |

| Non-Small Cell Lung Cancer | Xenograft (mouse) | Vactosertib + Osimertinib | 50 mg/kg/day | Overcame osimertinib resistance and suppressed tumor growth |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables.

Sphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

-

Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., with Accutase) and passed through a cell strainer.

-

Plating: Cells are seeded at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

Media: Cells are cultured in a serum-free stem cell medium (e.g., DMEM/F12) supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), as well as B27 supplement.

-

Treatment: Vactosertib is added to the media at the desired concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a period of 7 to 14 days to allow for the formation of spheres (spheroids).

-

Quantification: The number and size of the spheres are measured using a microscope and imaging software. A sphere is typically defined as a free-floating colony with a diameter greater than a certain threshold (e.g., 50 µm).

Flow Cytometry for Cancer Stem Cell Markers

This technique is employed to identify and quantify the population of cells expressing specific CSC surface markers.

-

Cell Preparation: A single-cell suspension is prepared from the cancer cell line or tumor tissue.

-

Blocking: Cells are incubated with a blocking solution (e.g., containing fetal bovine serum or Fc block) to prevent non-specific antibody binding.

-

Antibody Staining: Cells are incubated with fluorescently conjugated primary antibodies specific for CSC markers (e.g., CD133, CD44, ALDH activity). Isotype controls are used to account for background fluorescence.

-

Washing: Cells are washed with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is analyzed using specialized software to gate the cell populations and determine the percentage of cells positive for the specific CSC markers.

In Vivo Xenograft Studies

These studies are conducted to evaluate the efficacy of vactosertib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are typically used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Cancer cells are implanted into the mice, either subcutaneously (to form a solid tumor under the skin) or orthotopically (into the organ of origin).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors are established, the mice are randomized into treatment groups (e.g., vehicle control, vactosertib alone, combination therapy). Vactosertib is typically administered orally.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to understanding vactosertib's role in combating cancer cell stemness.

Caption: Vactosertib inhibits the TGF-β signaling pathway by blocking ALK5.

Caption: Workflow for evaluating vactosertib's effect on cancer stemness.

Caption: Logical flow from vactosertib administration to therapeutic effect.

Vactosertib Clinical Trials: A Technical Guide to a Novel TGF-β Receptor I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vactosertib (TEW-7197) is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The dysregulation of the TGF-β signaling pathway is a critical factor in tumorigenesis, contributing to immune evasion, epithelial-mesenchymal transition (EMT), fibrosis, and metastasis.[3][4] By targeting ALK5, Vactosertib blocks the canonical downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[1][3] This guide provides a comprehensive overview of the key clinical trials of Vactosertib across various cancer types, detailing experimental protocols, summarizing quantitative outcomes, and visualizing the core biological pathways and workflows.

Mechanism of Action: Targeting the TGF-β Signaling Pathway